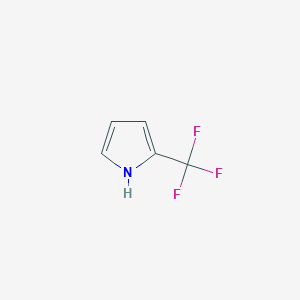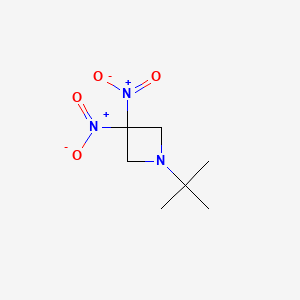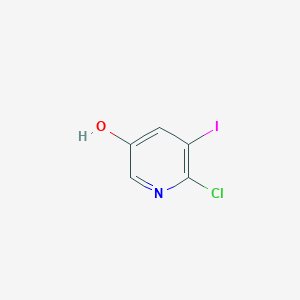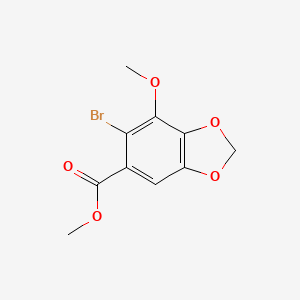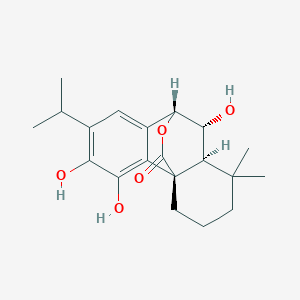
Isorosmanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El isorosmanol tiene varias aplicaciones de investigación científica:
Química: En química, se estudia el this compound por sus propiedades antioxidantes.
Biología: En la investigación biológica, se investiga el this compound por sus efectos neuroprotectores y neurotróficos.
Medicina: En medicina, se explora el this compound por sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas.
Mecanismo De Acción
El isorosmanol ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: El this compound actúa como un captador de radicales libres, neutralizando las especies reactivas de oxígeno y previniendo el daño oxidativo.
Efectos neuroprotectores: El this compound protege las neuronas de la toxicidad inducida por el beta-amiloide modulando la actividad de la acetilcolinesterasa y promoviendo la redistribución de la actina filamentosa.
Efectos neurotróficos: El this compound mejora los efectos del factor de crecimiento nervioso, promoviendo el crecimiento de neuritas y aumentando la expresión de neurofilamentos.
Análisis Bioquímico
Biochemical Properties
Isorosmanol is an abietane-type diterpene . It exhibits antioxidant properties by scavenging free radicals
Cellular Effects
This compound has been found to protect PC12 cells against beta-amyloid (Aβ)-induced toxicity, a major cause of Alzheimer’s disease . It also promotes the generation of neurites, a process enhanced by co-treatment with nerve growth factor (NGF) .
Molecular Mechanism
The neuroprotective effect of this compound is accompanied by a neurotrophic effect in PC12 cells . The neurotrophic effect of this compound is due to the redistribution of F-actin (filamentous actin) and the increase of neurofilaments
Temporal Effects in Laboratory Settings
It has been observed that this compound can protect cells against Aβ-induced toxicity
Metabolic Pathways
It is known that this compound is a diterpene polyphenol
Subcellular Localization
Subcellular localization studies show that this compound protects chloroplasts from oxidative stress in vivo by following a highly regulated compartmentation of oxidation products
Métodos De Preparación
El isorosmanol se puede aislar de las hojas de romero mediante diversos métodos de extracción. Un método común implica el uso de solventes orgánicos como el etanol o el metanol para extraer el compuesto del material vegetal . El extracto se somete luego a técnicas cromatográficas para purificar el this compound .
En términos de rutas sintéticas, el this compound se puede sintetizar a partir del ácido carnósico, otro diterpeno que se encuentra en el romero . La síntesis implica reacciones de oxidación y metilación para convertir el ácido carnósico en this compound . Las condiciones de reacción generalmente incluyen el uso de agentes oxidantes como el peróxido de hidrógeno y agentes metilantes como el sulfato de dimetilo .
Análisis De Reacciones Químicas
El isorosmanol sufre varias reacciones químicas, incluyendo:
Oxidación: El this compound se puede oxidar para formar varios derivados.
Sustitución: El this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y sulfato de dimetilo para la metilación . Los principales productos formados a partir de estas reacciones incluyen varios derivados metilados y oxidados de this compound .
Comparación Con Compuestos Similares
El isorosmanol es similar a otros diterpenos que se encuentran en el romero, como el ácido carnósico y el carnosol . tiene propiedades únicas que lo distinguen de estos compuestos:
Ácido carnósico: Si bien el ácido carnósico es un potente antioxidante, el this compound tiene efectos neuroprotectores y neurotróficos adicionales.
Compuestos similares incluyen:
- Ácido carnósico
- Carnosol
- Rosmanol
- Ácido 12-O-metilcarnósico
Estos compuestos comparten propiedades antioxidantes similares, pero difieren en sus actividades biológicas específicas y mecanismos de acción .
Propiedades
IUPAC Name |
(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVPWKDITRJELA-CLWJZODNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318169 | |
| Record name | Isorosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93780-80-4 | |
| Record name | Isorosmanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93780-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93780-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1610295.png)
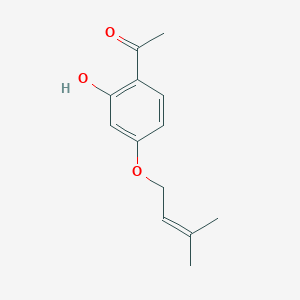
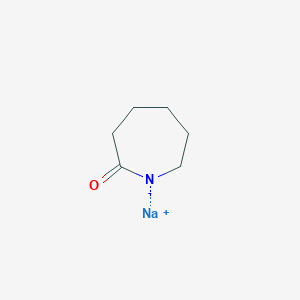
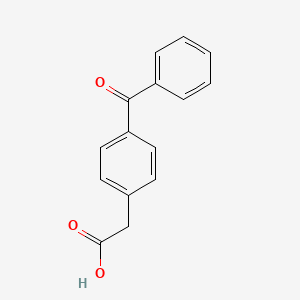


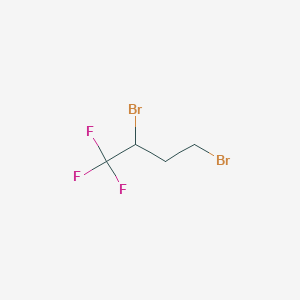
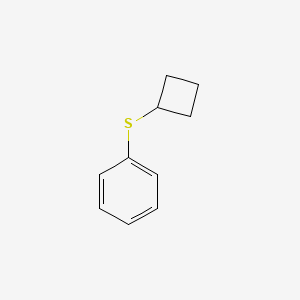
![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
